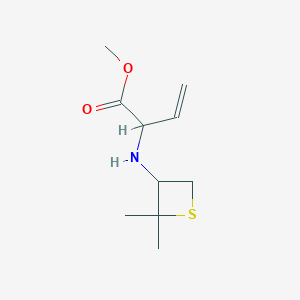
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate is a chemical compound with a unique structure that includes a thietane ring and an amino group attached to a butenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate typically involves the reaction of 2,2-dimethylthietane with an appropriate amino butenoate ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate include other thietane derivatives and amino butenoate esters. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
This compound is unique due to its specific combination of a thietane ring and an amino butenoate ester.
Propriétés
Formule moléculaire |
C10H17NO2S |
|---|---|
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
methyl 2-[(2,2-dimethylthietan-3-yl)amino]but-3-enoate |
InChI |
InChI=1S/C10H17NO2S/c1-5-7(9(12)13-4)11-8-6-14-10(8,2)3/h5,7-8,11H,1,6H2,2-4H3 |
Clé InChI |
CQBZRRDQNHALLT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC(C=C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13025887.png)
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
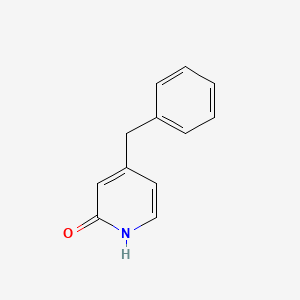

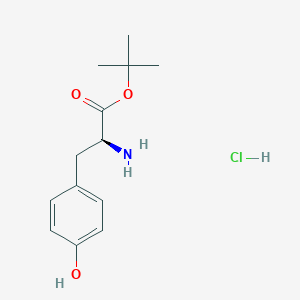
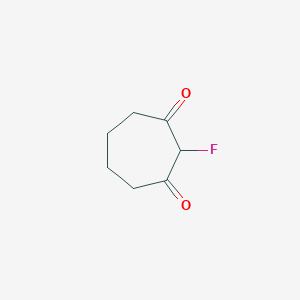
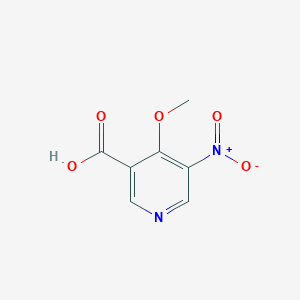


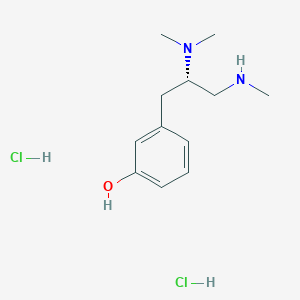
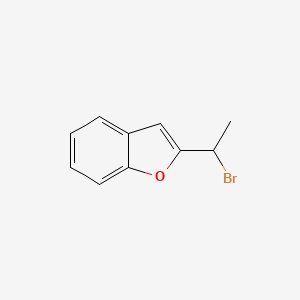

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)

